The compound's Chemical Abstracts Service (CAS) number is 6732-16-7, which allows for easy identification in chemical databases. Its IUPAC name is 1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, indicating its structural features that include a biphenyl moiety and a chloromethyl group. The compound is typically obtained through synthetic routes involving chloromethylation reactions of biphenyl derivatives .
The synthesis of alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol can be achieved through several methods, primarily involving the chloromethylation of biphenyl derivatives. One effective method involves the following steps:
The molecular structure of alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol features a biphenyl core with a chloromethyl group attached to one phenyl ring and a hydroxyl group on the adjacent carbon atom.
OC(CCl)CC1=CC=C(C2=CC=CC=C2)C=C1
, which illustrates the connectivity between atoms in the molecule.The compound's structure can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into functional groups and molecular interactions.
Alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol participates in various chemical reactions due to its functional groups:
Reactions are typically carried out under controlled temperatures and using solvents that facilitate optimal yields while minimizing side reactions.
The mechanism of action for alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol primarily involves its reactivity due to both the chloromethyl and hydroxyl groups:
Alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol exhibits several notable physical and chemical properties:
Properties such as melting point, boiling point, density, and refractive index are critical for understanding its behavior in various applications.
Alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol serves multiple roles in scientific research and industrial applications:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: